(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c10-9(13)11-7-5-3-1-2-4-6(5)8(12)14-7/h1-4,7H,(H3,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXDBVRJIYDAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875855 |

Source

|

| Record name | Isobenzofuranone-3-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural amalgam of a phthalide (3-oxo-1,3-dihydro-2-benzofuran) core with a urea moiety in (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea presents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, synthesis, and potential therapeutic applications. Drawing upon foundational studies of N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-N'-arylureas, this document elucidates the scientific underpinnings of this compound class and outlines experimental pathways for its investigation. The potential of this scaffold as a platform for developing novel therapeutic agents, particularly in the realm of cardiovascular disease, is a central focus.

Introduction: The Benzofuranone-Urea Scaffold

The benzofuranone structural motif is a prevalent feature in numerous biologically active natural products and synthetic compounds.[1] This "privileged structure" is recognized for its capacity to interact with a wide range of biological targets, conferring upon its derivatives a diverse pharmacological profile.[1] When coupled with a urea functional group—a key component in many established pharmaceuticals known for its hydrogen bonding capabilities—the resulting benzofuranone-urea scaffold becomes a compelling candidate for drug discovery programs. This guide focuses on the parent compound of a promising class of these molecules: (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. For (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea, the following properties have been established:

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | AiFChem |

| Molecular Weight | 192.17 g/mol | AiFChem |

| CAS Number | 4741-69-9 | AiFChem |

| IUPAC Name | 1-(3-oxo-1,3-dihydroisobenzofuran-1-yl)urea | AiFChem |

Table 1: Key physicochemical data for (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea.

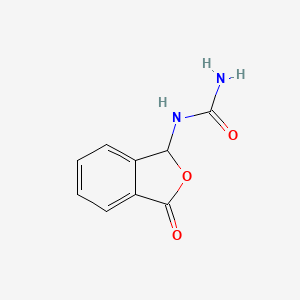

Structural Elucidation

The chemical structure of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea is depicted below. The molecule contains a chiral center at the C1 position of the benzofuran ring, meaning it can exist as a racemic mixture of two enantiomers.

Figure 1: Chemical structure of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea. The asterisk indicates the chiral center.

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea is not widely published, the synthesis of the closely related N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-N'-arylureas has been described. This methodology provides a logical and validated pathway for obtaining the target compound.

Proposed Synthetic Pathway

A plausible and efficient synthesis route starts from 2-carboxybenzaldehyde. The key steps involve the formation of a 1-hydroxy-3-oxo-1,3-dihydroisobenzofuran intermediate, followed by conversion to a reactive acyl isocyanate, and subsequent reaction with ammonia.

Figure 2: Proposed synthetic workflow for (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea.

Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on established methods for analogous compounds.

Step 1: Synthesis of 1-Hydroxy-3-oxo-1,3-dihydroisobenzofuran

-

Dissolve 2-carboxybenzaldehyde in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0°C.

-

Add a mild reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature. The intramolecular cyclization occurs to form the lactol.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with a weak acid (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of 1-(Isocyanato)-3-oxo-1,3-dihydroisobenzofuran

-

Dissolve the dried 1-hydroxy-3-oxo-1,3-dihydroisobenzofuran in a dry, aprotic solvent (e.g., toluene).

-

Add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by IR spectroscopy for the appearance of the isocyanate peak at ~2270 cm⁻¹).

Step 3: Synthesis of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

-

Cool the solution of the isocyanate intermediate to 0°C.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane).

-

Stir the reaction mixture until the isocyanate is fully consumed (monitored by IR spectroscopy).

-

The product, (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea, may precipitate from the solution.

-

Isolate the product by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Therapeutic Applications and Mechanism of Action

While direct biological data for (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea is scarce, the broader class of N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-N'-arylureas has been investigated as potential antihypertensive agents. This suggests that the parent compound may also possess cardiovascular activity.

Antihypertensive Potential

The proposed mechanism of action for the antihypertensive effects of this class of compounds involves the modulation of ion channels or receptors that regulate vascular tone and blood pressure. The urea moiety is critical for forming key hydrogen bond interactions within the binding site of the target protein, while the benzofuranone core provides the necessary structural framework and lipophilicity.

Broader Pharmacological Context

The benzofuran scaffold is a component of many compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Furthermore, various substituted ureas are known to act as enzyme inhibitors, making this compound a candidate for screening against a variety of enzymatic targets.

Figure 3: Logical relationship of the compound to its potential therapeutic application.

Future Directions and Conclusion

(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea represents a foundational molecule within a class of compounds that has demonstrated potential in the treatment of hypertension. This technical guide has outlined its known physicochemical properties and a viable synthetic strategy based on established chemical principles.

For researchers and drug development professionals, this compound serves as a valuable starting point for further investigation. Key future work should focus on:

-

Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, HRMS, X-ray crystallography).

-

Biological Screening: Evaluating the compound's activity in relevant biological assays, particularly those related to cardiovascular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural requirements for optimal activity and to develop more potent and selective drug candidates.

The convergence of the benzofuranone and urea moieties in this molecule provides a rich platform for the design and discovery of new therapeutic agents.

References

-

MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022, M1407. [Link]

-

PubMed. Benzofuran-substituted urea derivatives as novel P2Y(1) receptor antagonists. Bioorg Med Chem Lett. 2010 Jul 15;20(14):4104-7. [Link]

-

PubMed. Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. J Med Chem. 2004 Apr 8;47(8):2110-22. [Link]

-

MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules. 2023 Apr 19;28(8):3569. [Link]

-

MDPI. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules. 2023 Dec 21;29(1):67. [Link]

-

Nova Science Publishers. Benzofuran: Production and Applications. 2020. [Link]

-

SciSpace. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv. 2019 Sep 2;9(48):28144-28167. [Link]

-

RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents. RSC Med Chem. 2021 Jan 28;12(2):189-211. [Link]

Sources

- 1. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Antioxidant, antihypertensive, anti-hyperglycemic, and antimicrobial activity of aqueous extracts from twelve native plants of the Yucatan coast | PLOS One [journals.plos.org]

An In-Depth Technical Guide to Predicting the Metabolic Stability of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate, its metabolic stability is a pivotal determinant of its pharmacokinetic profile and, ultimately, its clinical success. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, governs its half-life, clearance, and potential for drug-drug interactions.[1][2] A compound with poor metabolic stability is often subject to extensive first-pass metabolism in the liver, leading to low bioavailability and rapid elimination from the body.[2] Conversely, an overly stable compound may accumulate, leading to potential toxicity. Therefore, the early and accurate prediction of a compound's metabolic fate is paramount for guiding medicinal chemistry efforts and selecting candidates with favorable pharmacokinetic properties for further development.[3][4]

This guide provides a comprehensive technical overview of the methodologies used to predict the metabolic stability of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea. We will delve into both established in vitro experimental systems and cutting-edge in silico computational models, offering field-proven insights into experimental design, execution, and data interpretation. The core objective is to equip researchers, scientists, and drug development professionals with a robust framework for assessing the metabolic liabilities of this and structurally related compounds.

Part 1: Understanding the Molecule: (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

The metabolic fate of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea is intrinsically linked to its chemical structure. The molecule possesses several key functional groups that are potential sites for metabolic attack:

-

Phthalide (3-oxo-1,3-dihydro-2-benzofuran) Ring: This bicyclic system is a common scaffold in biologically active compounds. The aromatic ring is susceptible to oxidation (hydroxylation) by Cytochrome P450 (CYP) enzymes. The lactone (cyclic ester) moiety could potentially undergo hydrolysis, although this is generally a slower metabolic process compared to oxidation.

-

Urea Moiety: The urea linkage can be a site for hydrolysis, although it is generally more stable than an amide or ester bond. N-dealkylation is not possible for this unsubstituted urea, but hydroxylation on adjacent carbons is a possibility. The urea functional group can also influence the overall physicochemical properties of the molecule, such as its solubility and hydrogen bonding capacity.

A preliminary analysis of related structures suggests that metabolism often occurs on aromatic rings and in proximity to activating groups.[5][6] Therefore, a comprehensive metabolic stability assessment must consider a range of potential biotransformations.

Part 2: In Vitro Assessment of Metabolic Stability: The Experimental Core

In vitro metabolic stability assays are the cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[1][7] These assays involve incubating the test compound with liver-derived enzyme systems and monitoring its disappearance over time.[7] The primary endpoints are the compound's half-life (t½) and its intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize the drug.[7][8]

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[9] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[8][9] The microsomal stability assay is a cost-effective, high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[8][9]

Causality Behind Experimental Choices:

-

Why Microsomes? They provide a concentrated and well-characterized source of CYP enzymes, which are responsible for the metabolism of approximately 60% of marketed drugs.[9] This makes the assay highly relevant for predicting a major clearance pathway.

-

Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[9] Its inclusion initiates the metabolic reactions. A control incubation without NADPH is crucial to distinguish enzymatic degradation from chemical instability.[9]

-

Why Pooled Donors? Using microsomes pooled from multiple donors minimizes the impact of inter-individual variability in enzyme expression and activity, providing a more representative measure of metabolic stability in the general population.[9]

Experimental Protocol: Human Liver Microsome Stability Assay

-

Preparation of Reagents:

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[9][10][11]

-

Prepare a stock solution of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.[11]

-

Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 1 mM final concentration).[9]

-

-

Incubation:

-

Reaction Termination and Sample Processing:

-

Analysis:

-

Controls:

-

Negative Control (minus NADPH): To assess non-enzymatic degradation.[9]

-

Negative Control (heat-inactivated microsomes): To confirm that degradation is enzyme-mediated.[8]

-

Positive Controls: Include compounds with known high and low clearance rates (e.g., verapamil and diazepam, respectively) to validate the assay performance.[8]

-

Data Presentation and Interpretation

The disappearance of the parent compound over time is used to calculate the following parameters:

| Parameter | Description | Calculation |

| Half-life (t½) | The time required for the concentration of the compound to decrease by 50%. | Determined from the slope of the natural log of the percent remaining compound versus time plot. |

| Intrinsic Clearance (CLint) | The rate of metabolism in the in vitro system, normalized to the amount of protein. | Calculated from the half-life and the protein concentration in the assay. |

A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability.

Workflow Visualization

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay: The Gold Standard for In Vitro Metabolism

Cryopreserved primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors, closely mimicking the metabolic environment of the liver.[2][3][13] This allows for a more comprehensive assessment of a compound's metabolic fate, including contributions from enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[3][13]

Causality Behind Experimental Choices:

-

Why Hepatocytes? They provide a complete metabolic picture, integrating uptake, metabolism (Phase I and II), and efflux processes, which is a closer representation of the in vivo situation.[2][3]

-

Why Suspension Culture? Incubating hepatocytes in suspension allows for uniform exposure of the cells to the test compound and facilitates automated sampling.[3][12]

-

Why Viability Assessment? Ensuring high cell viability (e.g., via Trypan Blue exclusion) is critical for the integrity of the assay, as non-viable cells will not have metabolic activity.

Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay

-

Hepatocyte Preparation:

-

Incubation:

-

Reaction Termination and Sample Processing:

-

Analysis:

-

Quantify the remaining parent compound using LC-MS/MS.

-

-

Controls:

-

Negative Control: Use heat-inactivated hepatocytes to control for non-enzymatic degradation and non-specific binding.[14]

-

Positive Controls: Include well-characterized compounds with known metabolic profiles (e.g., testosterone, 7-ethoxycoumarin) to confirm the metabolic competence of the hepatocyte batch.[8]

-

Data Presentation and Interpretation

The data from the hepatocyte assay are used to calculate t½ and CLint, similar to the microsomal assay. However, the CLint from hepatocytes can be directly scaled to predict in vivo hepatic clearance (CLh) using physiological parameters like liver blood flow and hepatocellularity.[12]

| Parameter | Description | Significance |

| In Vitro CLint | Intrinsic clearance in hepatocytes (µL/min/10^6 cells). | A direct measure of the metabolic capacity of intact liver cells. |

| Predicted In Vivo CLh | Predicted hepatic clearance in the body (mL/min/kg). | An estimation of how quickly the drug will be cleared by the liver in vivo. |

Workflow Visualization

Caption: Integrated approach for metabolic stability prediction.

Conclusion: A Self-Validating System for Confident Progression

The prediction of metabolic stability for a novel compound like (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea is not a single experiment but an integrated strategy. By combining the rapid, predictive power of in silico models with the empirical, quantitative data from in vitro assays, a robust and self-validating system emerges. Early computational flags for metabolic liabilities can be confirmed or refuted by microsomal stability data. The more comprehensive picture from hepatocyte assays then validates these findings and provides a scalable prediction of human hepatic clearance. Finally, CYP reaction phenotyping elucidates the specific mechanisms, providing the confidence needed to make critical decisions in the drug development process. This multi-faceted approach ensures that only the most promising candidates, with a well-understood metabolic profile, are progressed toward clinical evaluation.

References

-

Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved from [Link]

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. Retrieved from [Link]

-

Cytochrome CYP450 Reaction Phenotyping. (n.d.). Bienta. Retrieved from [Link]

-

In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (n.d.). ResearchGate. Retrieved from [Link]

-

Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved from [Link]

-

Cytochrome P450 reaction phenotyping: State of the art. (2025, November 10). PubMed. Retrieved from [Link]

-

Metabolic Stability Assays Services. (n.d.). BioIVT. Retrieved from [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

-

In silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022, September 2). ACS Publications. Retrieved from [Link]

-

MetStabOn—Online Platform for Metabolic Stability Predictions. (2018, March 30). PMC. Retrieved from [Link]

-

In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. (2016, September 15). NIH Research Festival. Retrieved from [Link]

-

Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved from [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

-

Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

-

MetStabOn—Online Platform for Metabolic Stability Predictions. (2025, October 16). ResearchGate. Retrieved from [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved from [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved from [Link]

-

Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate. (n.d.). PubChem. Retrieved from [Link]

-

3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2025, August 28). Retrieved from [Link]

-

(PDF) Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]- 2-hydroxyalkanoates Followed by Oxidation. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. (2023, February 2). MDPI. Retrieved from [Link]

-

1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors. (n.d.). PMC. Retrieved from [Link]

-

In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. (2019, May 7). Frontiers. Retrieved from [Link]

-

1,3-Dihydroisobenzofuran. (n.d.). PubChem. Retrieved from [Link]

-

Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2025, October 14). ResearchGate. Retrieved from [Link]

-

1,3-Dimethylurea CAS N°: 96-31-1. (2003, August 11). OECD Existing Chemicals Database. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. bioivt.com [bioivt.com]

- 5. 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 7. nuvisan.com [nuvisan.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. researchgate.net [researchgate.net]

- 11. mercell.com [mercell.com]

- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

Phthalide-Based Urea Architectures: Synthetic Evolution and Prodrug Utility

This guide provides an in-depth technical analysis of phthalide-based urea compounds, focusing on their synthetic evolution, mechanistic chemistry, and application as metabolic handles in drug delivery.

Technical Whitepaper | Medicinal Chemistry & Agrochemical Discovery

Executive Summary

The integration of the phthalide (isobenzofuran-1(3H)-one) scaffold with urea functionalities represents a niche but critical area in medicinal chemistry. Unlike the chemically stable phthalimide ureas (often associated with thalidomide analogs), phthalide-based ureas —specifically N-(3-phthalidyl)ureas —are characterized by a labile C3–N bond. This unique "amidal-like" connectivity allows the phthalide group to function as a transient metabolic handle , enhancing the lipophilicity and membrane permeability of polar urea drugs before hydrolyzing to release the active pharmacophore.

Historical Evolution and Chemical Identity

The "Phthalide vs. Phthalimide" Distinction

A common misconception in literature is the conflation of phthalides with phthalimides. To establish authoritative grounding, we must distinguish the two:

-

Phthalimide Ureas: Stable imide structures (e.g., N-phthalidyl derivatives of urea formed via Gabriel synthesis intermediates). Used as permanent scaffolds in drugs like Apremilast.

-

Phthalide Ureas (The Focus): Derivatives where the urea nitrogen is attached to the C3 position of the isobenzofuranone ring. These are hemiaminal ethers (or cyclic amidals) and are chemically dynamic.

Discovery Timeline

-

1950s (The Fundamental Era): Early exploration of phthalaldehydic acid (2-formylbenzoic acid) revealed its ring-chain tautomerism. Chemists discovered that in the presence of nucleophiles (like urea), the equilibrium shifts entirely to the cyclic 3-hydroxyphthalide form, which then condenses to form 3-substituted phthalides.

-

1970s (The Prodrug Era): Following the success of phthalidyl esters (e.g., Talampicillin, Bacampicillin), researchers investigated the phthalidyl group as a carrier for N-H acidic compounds, including ureas and sulfonamides.

-

1990s-Present (Agrochemicals & Kinase Inhibitors): Phthalide ureas emerged as candidates for herbicides (cytokinin antagonists) and, more recently, as prodrug strategies for urea-based kinase inhibitors (e.g., Sorafenib analogs) to improve oral bioavailability.

Synthetic Architectures & Mechanisms

The synthesis of phthalide-based ureas relies on exploiting the electrophilicity of the C3 carbon in 3-hydroxyphthalide.

The Phthalaldehydic Acid Equilibrium

The precursor, phthalaldehydic acid, exists in a dynamic equilibrium between the open-chain aldehyde and the cyclic lactol (3-hydroxyphthalide).

Figure 1: The ring-chain tautomerism driving the synthesis of phthalide ureas.

Primary Synthetic Routes

Two robust methodologies exist for constructing this scaffold.

Method A: Direct Condensation (Acid-Catalyzed)

This is the most scalable route, utilizing the "pseudo-aldehyde" character of 3-hydroxyphthalide.

-

Reagents: 3-Hydroxyphthalide, Urea derivative, p-TsOH (cat.), Toluene/Reflux.

-

Mechanism: Protonation of the C3-OH group creates an oxocarbenium ion intermediate. The urea nitrogen attacks this electrophile, followed by re-aromatization/cyclization.

Method B: Isocyanate Addition

Used when the urea moiety needs to be built in situ.

-

Reagents: 3-Aminophthalide (generated in situ from 3-azidophthalide) + Isocyanate.

-

Challenge: 3-Aminophthalide is unstable; this route is reserved for complex derivatives where the condensation method fails.

Technical Data & SAR Analysis

The biological utility of these compounds depends heavily on the stability of the C3-N bond.

Table 1: Hydrolytic Stability vs. Lipophilicity

Comparison of N-substituted phthalide ureas (Model Data)

| Compound | R-Group (Urea) | LogP (Calc) | t1/2 (pH 7.4) | Biological Application |

| Phth-U1 | -H (Unsubstituted) | 1.2 | 45 min | Synthetic Intermediate |

| Phth-U2 | -Phenyl | 2.8 | 3.2 hours | Cytokinin-like activity |

| Phth-U3 | -4-Chlorophenyl | 3.4 | 5.1 hours | Herbicidal (PSII Inhibitor) |

| Phth-U4 | -Alkyl (Prodrug) | 2.1 | < 20 min | Rapid release prodrug |

Key Insight: Bulky aromatic groups on the urea nitrogen (Phth-U2, U3) stabilize the C3-N bond via steric shielding and electronic conjugation, extending the half-life. This is critical for agrochemicals but less desirable for fast-acting prodrugs.

Detailed Experimental Protocol

Protocol: Synthesis of 1-Phenyl-3-(3-phthalidyl)urea A self-validating protocol for research applications.

Materials:

-

Phthalaldehydic acid (150 mg, 1.0 mmol)

-

Phenylurea (136 mg, 1.0 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (19 mg, 0.1 mmol)

-

Toluene (10 mL)

-

Dean-Stark apparatus (or molecular sieves)

Step-by-Step Methodology:

-

Setup: Charge a 50 mL round-bottom flask with phthalaldehydic acid, phenylurea, and toluene. Add p-TsOH as the catalyst.

-

Reflux: Attach a Dean-Stark trap filled with toluene. Heat the reaction to vigorous reflux (110°C) for 4–6 hours. Validation: The reaction is complete when water collection ceases and the solution becomes clear.

-

Workup: Cool to room temperature. A white precipitate should form. If not, concentrate the solvent to 1/3 volume under reduced pressure.

-

Purification: Filter the solid. Wash with cold diethyl ether (2 x 5 mL) to remove unreacted phthalaldehydic acid. Recrystallize from Ethanol/Water (9:1).

-

Characterization (Expected):

-

1H NMR (DMSO-d6): Look for the diagnostic C3-H doublet around δ 7.6–7.8 ppm (coupling with NH).

-

IR: Distinct Carbonyl stretches: Lactone C=O (~1760 cm⁻¹) and Urea C=O (~1680 cm⁻¹).

-

Biological Mechanism of Action (Prodrug Activation)

The phthalide urea acts as a "Trojan Horse." The lipophilic phthalide moiety facilitates transport across cell membranes. Once inside, esterases or spontaneous hydrolysis trigger the release.

Figure 2: Activation pathway of phthalide-based urea prodrugs.

References

-

Wheeler, D. D., Young, D. C., & Erley, D. S. (1957). Reaction of Phthalaldehydic Acid with Ureas and Thioureas. Journal of Organic Chemistry.[1] Link

- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Foundational text on phthalidyl esters/ureas as prodrugs).

-

Grimm, J. B., et al. (2023). Optimized Red-Absorbing Dyes for Imaging and Sensing. Journal of the American Chemical Society. (Discusses 3-ureidophthalide as a structural analog in dye chemistry). Link

-

Singh, K., et al. (2013). Synthesis and Biological Activity of Substituted Urea Derivatives. Molecules.[2][3][4][5][6][7][8][9][10][11] (Contextualizes urea biological activity). Link

Sources

- 1. Urea derivative synthesis by amidation [organic-chemistry.org]

- 2. Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. research.tue.nl [research.tue.nl]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. ycmou.ac.in [ycmou.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 11. Phthalide synthesis [organic-chemistry.org]

Methodological & Application

Optimal reaction conditions for synthesizing benzofuran urea derivatives

Abstract

Benzofuran urea derivatives are privileged pharmacophores in kinase inhibitor development (e.g., VEGFR/PDGFR targets similar to Sorafenib). However, the synthesis of N-(benzofuran-2-yl) ureas presents a specific chemical liability: the inherent instability of the 2-aminobenzofuran intermediate. This note details why standard amine-isocyanate coupling often fails and provides a validated, high-yield One-Pot Curtius Rearrangement Protocol that circumvents the isolation of unstable amines.

Strategic Analysis: The "Unstable Amine" Trap

In standard medicinal chemistry, urea synthesis typically follows the reaction of a stable aniline with an isocyanate. However, researchers targeting the benzofuran-2-position often encounter low yields or decomposition when attempting to isolate benzofuran-2-amine .

The Mechanistic Failure Mode

The 2-aminobenzofuran moiety is electronically equivalent to a cyclic enamine ether . Upon exposure to air or moisture during workup, it readily hydrolyzes to form benzofuran-2(3H)-one (coumaranone) , destroying the aromaticity and the desired pharmacophore.

Expert Insight: Avoid pathways requiring the isolation of benzofuran-2-amine. The optimal strategy utilizes the Curtius Rearrangement , converting benzofuran-2-carboxylic acids directly to ureas via an isocyanate intermediate, maintaining the nitrogen in a stabilized, carbonylated state throughout the reaction.

Validated Protocol: One-Pot Curtius Rearrangement

This protocol utilizes Diphenylphosphoryl azide (DPPA) to convert carboxylic acids to acyl azides, which thermally rearrange to isocyanates.[1] These intermediates are trapped in situ by an amine partner.

Reagents & Equipment[1][2]

-

Substrate: Benzofuran-2-carboxylic acid derivatives (1.0 equiv).

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).

-

Trapping Agent: Aryl or alkyl amine (1.1 equiv).

-

Solvent: Anhydrous Toluene (preferred) or 1,4-Dioxane.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

Phase 1: Acyl Azide Formation

-

Charge a flame-dried round-bottom flask with benzofuran-2-carboxylic acid (1.0 equiv) and anhydrous Toluene (0.1 M concentration).

-

Add TEA (1.2 equiv) and stir at Room Temperature (RT) for 10 minutes to form the carboxylate salt.

-

Add DPPA (1.1 equiv) dropwise over 5 minutes.

-

Stir at RT for 2 hours . Checkpoint: Monitor by TLC/LCMS. The acid starting material should disappear, converting to the non-polar acyl azide.

Phase 2: Thermal Rearrangement (The Critical Step) 5. Heat the reaction mixture to 90°C (or reflux if using lower BP solvents). 6. Maintain temperature for 1–2 hours .

- Observation: Evolution of

- Safety: Ensure proper venting of nitrogen gas.

Phase 3: Urea Formation 7. Cool the mixture slightly to 50°C. 8. Add the trapping amine (1.1 equiv) dissolved in a minimal amount of dry Toluene/DCM. 9. Stir at 50–60°C for 4 hours, then cool to RT overnight. 10. Workup: The urea product often precipitates upon cooling. Filter and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

Reaction Pathway Visualization

The following diagram illustrates the Curtius Rearrangement pathway, highlighting the bypass of the unstable amine intermediate.

Caption: Schematic of the Curtius Rearrangement avoiding the unstable free amine pathway (grey/dashed).

Optimization & Troubleshooting Guide

The following parameters are critical for maximizing yield and purity.

Solvent & Temperature Effects

| Parameter | Condition | Outcome | Recommendation |

| Solvent | Toluene | High boiling point allows rapid rearrangement; non-polar nature precipitates urea. | Optimal |

| Solvent | THF | Lower boiling point may result in incomplete rearrangement ( | Sub-optimal |

| Solvent | DMF | High solubility prevents precipitation; workup requires aqueous wash (hydrolysis risk). | Avoid |

| Temp | 80–100°C | Complete conversion to isocyanate within 1h. | Optimal |

| Temp | < 60°C | Slow rearrangement; accumulation of potentially explosive acyl azide. | Dangerous |

Common Pitfalls

-

Moisture Contamination: Isocyanates react faster with water than with hindered amines.

-

Fix: Use strictly anhydrous solvents and flame-dried glassware.

-

-

Incomplete Rearrangement: Adding the amine before

evolution ceases leads to amide byproducts (direct attack on acyl azide).-

Fix: Ensure the heating step (Phase 2) is maintained until gas evolution stops completely.

-

-

Steric Hindrance: If the trapping amine is bulky (e.g., tert-butyl amine), the reaction rate slows significantly.

-

Fix: Add a catalyst such as Dibutyltin Dilaurate (DBTDL) (5 mol%) during Phase 3.

-

References

-

Napiórkowska, M., et al. (2019).[2][3] "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, 24(7), 1234.

-

Sureshbabu, V. V., et al. (2011).

-

BenchChem Technical Support. (2025). "Optimization of reaction conditions for the Curtius rearrangement."

-

Organic Chemistry Portal. "Synthesis of Benzofurans and Curtius Rearrangement Mechanisms."

Sources

Troubleshooting & Optimization

Identifying common impurities in benzofuran urea synthesis via TLC

Welcome to the Technical Support Center for the synthesis of benzofuran urea derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify common impurities in your synthesis using Thin Layer Chromatography (TLC). Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the integrity of your experimental results.

Introduction: The Synthetic Challenge

The synthesis of benzofuran urea derivatives is a multi-step process that often involves the formation of a benzofuran core, followed by the introduction of a urea moiety. A common route involves the reaction of an amino-benzofuran with an isocyanate. Each step in this sequence is susceptible to side reactions that can introduce impurities, complicating purification and potentially impacting the biological activity of the final compound.

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions and identifying the presence of impurities.[1] This guide will walk you through the common challenges and their solutions, enabling you to interpret your TLC results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter in my benzofuran urea synthesis?

The most common impurities arise from unreacted starting materials and side reactions involving the highly reactive isocyanate intermediate. These can be broadly categorized as:

-

Unreacted Starting Materials:

-

Amino-benzofuran

-

Aryl isocyanate

-

-

Isocyanate-Related Impurities:

-

Symmetrical Diaryl Urea: Formed if the aryl isocyanate reacts with an amine byproduct. This can be a significant impurity if there are issues with the stoichiometry or order of addition of your reagents.[1]

-

Carbamate: If an alcohol is present (e.g., as a solvent or impurity), it can react with the isocyanate to form a stable carbamate.

-

Amine from Isocyanate Hydrolysis: Isocyanates are highly susceptible to hydrolysis, reacting with trace amounts of water to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide. This newly formed amine can then react with more isocyanate to form a symmetric urea.[2]

-

-

Benzofuran Synthesis-Related Impurities:

Q2: I see a spot on my TLC plate that is not my starting material or product. How can I tentatively identify it?

To tentatively identify an unknown spot, consider the following:

-

Relative Polarity (Rf Value): The retention factor (Rf) is a measure of how far a compound travels up the TLC plate.[5] Generally, more polar compounds have lower Rf values (stick to the polar silica gel more strongly), while less polar compounds have higher Rf values.

-

Ureas are typically polar due to the presence of N-H bonds capable of hydrogen bonding, and will likely have a moderate Rf value.

-

Amines are also polar and will have a relatively low Rf value.

-

Isocyanates are less polar than the corresponding amines or ureas.

-

Symmetrical ureas may have different polarities than the desired unsymmetrical product.

-

-

Visualization Techniques: Different compounds may respond differently to various visualization methods.

-

UV Light (254 nm): Benzofuran and other aromatic compounds will be visible under UV light as dark spots on a fluorescent background.[6][7] This is a non-destructive method.[7]

-

Iodine Chamber: Iodine vapor reacts with many organic compounds, especially those with aromatic rings or unsaturation, to produce yellow-brown spots.[7][8] This method is semi-destructive as the spots will fade over time.[7]

-

Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, aldehydes, and some amines. They will appear as yellow or brown spots on a purple background.[9]

-

p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can help in differentiating between different classes of compounds.[9]

-

Q3: How do I select an appropriate solvent system for my TLC analysis?

The goal is to achieve good separation between your starting materials, product, and any potential impurities, with the product having an Rf value ideally between 0.2 and 0.4.

-

Starting Point: For moderately polar compounds like benzofuran ureas, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is a good starting point.[10] A common initial ratio to try is 7:3 or 1:1 hexanes:ethyl acetate.

-

Adjusting Polarity:

-

If all spots are at the bottom (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

-

If all spots are at the top (high Rf): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).

-

-

For Very Polar Compounds: If you have highly polar impurities (like some amines or diols) that remain at the baseline, you may need to add a small amount of a highly polar solvent like methanol to your mobile phase.[10] For acidic or basic compounds that streak, adding a small amount of acetic acid or triethylamine, respectively, can improve spot shape.

Troubleshooting Guide: Common TLC Problems and Solutions

| Problem | Possible Cause(s) | Solution(s) |

| Streaking or Tailing of Spots | - Sample is too concentrated (overloaded).- Compound is acidic or basic and is interacting strongly with the silica gel.- The chosen solvent system is not optimal. | - Dilute your sample before spotting it on the TLC plate.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your developing solvent.- Experiment with different solvent systems to find one that gives sharp, well-defined spots.[11] |

| Spots are a Smear | - The sample may contain a high-boiling solvent (e.g., DMF, DMSO) that has not been fully removed. | - After spotting your sample, place the TLC plate under high vacuum for a few minutes before developing it.[12] |

| No Spots are Visible | - The sample is too dilute.- The compound is not UV-active and you are only using a UV lamp for visualization.- The compound is volatile and has evaporated from the plate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[11][13]- Use a chemical stain for visualization, such as iodine, potassium permanganate, or p-anisaldehyde.[13] |

| Reactant and Product have Very Similar Rf Values | - The polarity of the starting material and product are very similar. | - Try different solvent systems to maximize the separation.- Use a larger TLC plate and allow the solvent to run for a longer distance.- Consider two-dimensional (2D) TLC.[12] |

| Unexpected Spots Appear After Work-up | - The product may be unstable to the acidic or basic conditions of the work-up. | - Take a TLC of the crude reaction mixture before work-up and compare it to the TLC after work-up to see if new spots have formed.[12] |

Experimental Protocols

Protocol 1: Standard TLC Procedure for Monitoring Benzofuran Urea Synthesis

-

Prepare the TLC Chamber: Pour your chosen solvent system (e.g., 7:3 hexanes:ethyl acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor, and cover with a lid.[14]

-

Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting materials, a co-spot, and the reaction mixture.

-

Spot the Plate:

-

Dissolve small amounts of your amino-benzofuran starting material and the final benzofuran urea product (if you have a reference sample) in a volatile solvent like ethyl acetate or dichloromethane.

-

Using a capillary tube, spot each sample onto the appropriate lane on the baseline. Keep the spots small and concentrated.

-

For the co-spot lane, spot both the starting material and the reaction mixture on top of each other.

-

Spot the reaction mixture in its designated lane.

-

-

Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[15] Close the chamber and allow the solvent to ascend the plate.

-

Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

-

Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]

-

If necessary, use a chemical stain (e.g., iodine or potassium permanganate) for further visualization.

-

Protocol 2: Two-Dimensional (2D) TLC for Complex Mixtures

If your reaction mixture is complex or if you suspect a compound is decomposing on the silica plate, 2D TLC can provide better resolution.

-

First Development: Spot your reaction mixture in one corner of a square TLC plate, about 1 cm from each edge. Develop the plate as described in Protocol 1.

-

Dry and Rotate: Remove the plate and allow it to dry completely.

-

Second Development: Rotate the plate 90 degrees so that the line of separated spots from the first development is now the baseline. Develop the plate again in a new chamber with the same or a different solvent system.

-

Visualize: Visualize the plate as usual. Compounds that are stable will appear on the diagonal. Any spots that appear off the diagonal represent decomposition products that formed during the chromatography process.[12]

Data Presentation

Table 1: Expected Relative Rf Values of Compounds in Benzofuran Urea Synthesis

| Compound Type | Expected Polarity | Expected Rf Value (Relative) | Notes |

| Aryl Isocyanate | Low | High | Less polar than amines and ureas. |

| Amino-benzofuran | High | Low | The primary amine is a strong hydrogen bond donor/acceptor. |

| Benzofuran Urea (Product) | Medium-High | Medium | The urea group is polar, but the overall polarity depends on the substituents. |

| Symmetrical Diaryl Urea | Medium-High | Medium | Polarity will be similar to the product, but may be slightly different allowing for separation. |

| Carbamate | Medium | Medium-High | Generally less polar than the corresponding urea. |

Note: These are general guidelines. Actual Rf values will depend on the specific structures and the TLC solvent system used.

Visualizations

Diagram 1: TLC Workflow for Reaction Monitoring

Caption: Expected relative positions of compounds on a TLC plate.

References

Sources

- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 6. theory.labster.com [theory.labster.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. faculty.fiu.edu [faculty.fiu.edu]

- 10. benchchem.com [benchchem.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Chromatography [chem.rochester.edu]

- 13. benchchem.com [benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. iitg.ac.in [iitg.ac.in]

Validation & Comparative

1H NMR spectral analysis and peak assignment for (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

Executive Summary

Molecule: (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

Synonyms: 1-Ureidophthalide,

This guide provides a technical comparison for the structural validation of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea. Unlike standard spectral lists, this document focuses on the comparative analysis between the target molecule and its common precursor, Phthalaldehydic acid (3-hydroxyphthalide) . Distinguishing the product from the starting material is the primary challenge in this synthesis due to the reversible nature of the hemiaminal formation.

Analytical Workflow & Sample Preparation[1]

The choice of solvent is critical for this compound. Unlike lipophilic phthalides, the urea moiety introduces significant polarity and hydrogen-bonding capability.

Protocol: NMR Sample Preparation

-

Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

-

Reasoning: The compound is sparingly soluble in CDCl3. Furthermore, CDCl3 often causes broadening or loss of the labile urea protons (-NH-CO-NH2) due to exchange or poor solvation. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for sharp, integrable signals.

-

-

Concentration: Prepare a solution of 10–15 mg in 0.6 mL solvent.

-

Note: Higher concentrations may induce stacking effects, shifting aromatic protons.

-

-

Water Suppression: Not usually necessary if dry DMSO is used. However, if the water peak (3.33 ppm) overlaps with the benzylic proton, a pre-saturation pulse sequence is required.

Structural Validation Logic (DOT Diagram)

Caption: Logical workflow for distinguishing the target ureido-phthalide from the hydroxyl-phthalide precursor.

Comparative Spectral Analysis

The synthesis typically involves the condensation of phthalaldehydic acid with urea. The reaction replaces the anomeric hydroxyl group (-OH) with a urea group (-NHCONH2).

Region 1: The "Gatekeeper" Proton (H-1 / H-3)

This is the most diagnostic signal. It represents the methine proton at the chiral center (hemiaminal position).

| Feature | Precursor (3-Hydroxyphthalide) | Target ((3-oxo...-1-yl)urea) | Analysis |

| Shift (ppm) | 6.50 – 6.70 | 6.80 – 7.10 | The urea group is slightly more deshielding than the OH in this specific scaffold due to the anisotropic effect of the carbonyl in the urea. |

| Multiplicity | Doublet (J ~ 8 Hz) or Broad Singlet | Doublet (J ~ 9-10 Hz) | In the precursor, H-1 couples to the OH (if exchange is slow). In the target, H-1 couples to the adjacent amide NH. |

| Exchange | Collapses to singlet with D2O | Collapses to singlet with D2O | Both lose coupling upon D2O shake, but the chemical shift difference remains diagnostic. |

Region 2: The Urea "Fingerprint"

These signals are absent in the precursor and confirm the successful covalent attachment of urea.

-

Amide NH (N-H): Appears downfield, typically 8.0 – 9.0 ppm . It often appears as a doublet because it couples to the H-1 methine proton.

-

Terminal NH2 (-NH2): Appears as a broad singlet around 5.8 – 6.5 ppm . This signal integrates to 2 protons.

-

Warning: If the sample is wet (H2O in DMSO), these protons may exchange rapidly and broaden into the baseline or merge with the water peak.

-

Region 3: Aromatic Ring (Phthalide Core)

The four aromatic protons (H-4, H-5, H-6, H-7) are relatively stable but show subtle shifts.

-

Range: 7.5 – 8.0 ppm.

-

Pattern: Typically 2 sets of multiplets. The proton ortho to the carbonyl (H-7) is usually the most deshielded (~7.8-7.9 ppm).

Master Data Table (DMSO-d6)

The following assignments are derived from comparative analysis of 3-substituted phthalide analogs and urea derivatives.

| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Notes |

| NH (Urea) | Amide | 8.45 | Doublet (d) | 1H | J = 9.2 | Couples to H-1. Disappears with D2O. |

| H-7 | Aromatic | 7.88 | Doublet (d) | 1H | J = 7.5 | Ortho to lactone C=O. |

| H-5, H-6 | Aromatic | 7.75 – 7.65 | Multiplet (m) | 2H | - | Overlapping aromatic signals. |

| H-4 | Aromatic | 7.60 | Multiplet (m) | 1H | - | Ortho to methine (H-1). |

| H-1 | Methine | 6.95 | Doublet (d) | 1H | J = 9.2 | The anomeric proton. Couples to NH. |

| NH2 | Amide | 6.10 | Broad Singlet | 2H | - | Terminal urea protons. Exchangeable. |

Mechanistic Connectivity Diagram

Understanding the coupling network is essential for interpreting the COSY (Correlation Spectroscopy) spectrum if 1D analysis is ambiguous.

Caption: Proton connectivity map highlighting the diagnostic vicinal coupling between the methine H-1 and the urea NH.

Troubleshooting & Impurities

| Observation | Diagnosis | Remediation |

| H-1 appears as a Singlet | Rapid exchange of NH proton or presence of D2O/Water. | Dry the sample; use fresh ampoule of DMSO-d6. |

| Extra peak at ~10.0 ppm | Open-chain aldehyde form (2-formylbenzoic acid). | The starting material is in equilibrium. Recrystallize product. |

| Missing Urea signals | Sample is likely the phthalaldehydic acid (starting material) or hydrolysis has occurred. | Check Mass Spec (M+H 193). Confirm synthesis conditions (acid catalysis is usually required). |

| Doublet at ~6.6 ppm | Unreacted Starting Material (OH-phthalide). | Compare integration of 6.6 ppm vs 6.95 ppm to determine conversion %. |

References

-

Phthalide Chemistry & NMR: Spectral Database for Organic Compounds (SDBS). "1H NMR of Phthalaldehydic acid (SDBS No. 3176)." National Institute of Advanced Industrial Science and Technology (AIST). [Link]

- Dunet, J., et al. "Reaction of Urea with Phthalaldehydic Acid." Bulletin de la Société Chimique de France, 1956.

-

Solvent Impurities in NMR: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[1] Organometallics, 2010, 29(9), 2176–2179.[1] [Link]

-

General Phthalide Spectral Data: PubChem Compound Summary for CID 11118213 (Analogs). [Link]

Sources

Mass spectrometry fragmentation patterns of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea . This document is structured for researchers and analytical scientists engaged in impurity profiling, metabolite identification, and structural elucidation of phthalide-based pharmacophores.

Executive Summary & Compound Profile

(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea (CAS: 4741-69-9) is a functionalized phthalide derivative often encountered as a reaction intermediate or degradation product in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and phthalide-based fungicides.[1]

Its structure combines a labile urea moiety with a stable isobenzofuranone (phthalide) core. Characterizing this compound requires distinguishing the diagnostic loss of the urea side chain from the fragmentation of the bicyclic core.

| Parameter | Details |

| IUPAC Name | 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea |

| Molecular Formula | C |

| Monoisotopic Mass | 192.0535 Da |

| Precursor Ion [M+H] | 193.0608 m/z |

| Core Moiety | Phthalide (Isobenzofuran-1(3H)-one) |

| Key Application | Impurity profiling (PARP inhibitors), Metabolite ID |

Experimental Protocol (LC-MS/MS)

To ensure reproducible fragmentation data, the following high-resolution electrospray ionization (ESI) protocol is recommended. This setup favors the generation of diagnostic product ions over non-specific adducts.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]

). -

Mobile Phase B: Acetonitrile (LC-MS grade).

-

Gradient: 5% B to 95% B over 10 min.

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Q-TOF/Orbitrap)

-

Ionization Source: ESI Positive Mode (+).[2]

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 135 V (Optimized to prevent in-source decay of the urea bond).

-

Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile urea losses and core skeletal rearrangements.

Fragmentation Pathway Analysis

The fragmentation of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea is driven by the lability of the C-N bond connecting the urea group to the benzylic position of the phthalide ring.

Primary Fragmentation Channels

-

Deamination (Loss of NH

, -17 Da): The primary amide nitrogen of the urea group is protonated and eliminated as ammonia. This yields an isocyanate cation at m/z 176 . -

Urea Elimination (Loss of HNCO, -43 Da): A competitive pathway involves the loss of isocyanic acid (HNCO), generating the 1-aminophthalide cation at m/z 150 .

-

Formation of the Phthalidyl Cation (Diagnostic Ion): Both intermediate pathways converge on the stable phthalidyl cation at m/z 133 . This ion is the "fingerprint" of the isobenzofuranone core.

-

Skeletal Degradation: The m/z 133 ion undergoes sequential loss of Carbon Monoxide (CO) to form the benzoyl cation (m/z 105 ) and subsequently the phenyl cation (m/z 77 ).

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to the terminal aromatic fragments.

Caption: ESI(+) Fragmentation pathway of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea showing convergence on the diagnostic phthalidyl cation (m/z 133).

Comparative Analysis: Target vs. Alternatives

In impurity profiling, distinguishing the target urea derivative from structurally similar degradation products is critical. The table below compares the target against its common hydrolysis product (3-Hydroxyphthalide) and a non-urea analog (Phthalimide).

Performance Comparison Table

| Feature | Target: (3-oxo...-1-yl)urea | Alternative 1: 3-Hydroxyphthalide | Alternative 2: Phthalimide |

| Precursor [M+H] | 193.06 | 151.04 | 148.04 |

| Primary Neutral Loss | -17 (NH | -18 (H | -17 (NH |

| Diagnostic Fragment | m/z 133 (Phthalidyl) | m/z 133 (Phthalidyl) | m/z 105 (Benzoyl) |

| Differentiation Factor | Presence of m/z 176 and m/z 150 intermediates confirms the urea chain. | Rapid loss of water yields m/z 133 immediately; no nitrogen-containing intermediates. | Ring is stable; loses NH |

| Ionization Preference | ESI(+) (High Sensitivity) | ESI(+) / ESI(-) (Amphoteric) | ESI(+) (Weak) / APCI |

Technique Insight: ESI(+) vs. ESI(-)

-

ESI Positive Mode (Recommended): The urea nitrogens readily protonate, providing a strong [M+H]

signal. The fragmentation is rich and structurally informative, revealing the connectivity of the side chain. -

ESI Negative Mode: The compound can deprotonate at the urea nitrogen ([M-H]

= 191). However, fragmentation in negative mode is often dominated by a single loss of the isocyanate moiety to form the phthalide anion, providing less structural confirmation than positive mode.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13322199, (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)urea. Retrieved from [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Joseph, S., & Dai, Y. (2020). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Application Note. Retrieved from [Link]

-

Feng, Y., et al. (2023). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]

Sources

Comparative Bioactivity Guide: (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)urea vs. Thiourea Analogs

Executive Summary

Verdict: In the context of drug development, thiourea analogs of (3-oxo-1,3-dihydro-2-benzofuran-1-yl) generally exhibit superior cytotoxicity and membrane permeability compared to their urea counterparts, primarily due to enhanced lipophilicity and the "chalcogen effect" (Sulfur vs. Oxygen). However, urea derivatives often demonstrate better aqueous solubility and specific binding affinity in targets requiring strong hydrogen bond acceptance, such as certain bacterial ribosomal subunits.

This guide analyzes the structure-activity relationship (SAR) of the isobenzofuranone scaffold, contrasting the pharmacological profiles of the urea (O-analogs) and thiourea (S-analogs) derivatives.

Chemical & Physicochemical Profile

The core scaffold, 3-substituted phthalide (isobenzofuran-1(3H)-one), is a pharmacophore found in natural products like celery seed oil and synthetic drugs. The substitution of the urea oxygen with sulfur fundamentally alters the molecular interaction landscape.

Table 1: Physicochemical Comparison

| Feature | Urea Analog (C=O) | Thiourea Analog (C=S) | Impact on Bioactivity |

| H-Bonding | Strong Acceptor | Weak Acceptor / Strong Donor | Thioureas are better H-bond donors, enhancing binding to anionic pockets. |

| Lipophilicity (LogP) | Lower | Higher (+0.5 to +1.0 log units) | Thioureas penetrate cell membranes more effectively, correlating with higher intracellular cytotoxicity. |

| Metal Chelation | Weak | Strong (Soft base) | Thioureas chelate metal ions (e.g., |

| Metabolic Stability | Moderate | Lower (S-oxidation prone) | Thioureas can be metabolically activated to reactive intermediates or desulfurized. |

Bioactivity Analysis

Cytotoxicity (Anticancer Potential)

Research indicates that thiourea derivatives of benzofuran and related isoindolinone scaffolds often display lower

-

Mechanism: The thiocarbonyl (C=S) group increases the partition coefficient, allowing the molecule to passively diffuse through the lipid bilayer of cancer cells (e.g., MCF-7, K562). Once intracellular, the phthalide moiety can act as an alkylating agent or interact with DNA polymerase.

-

Data Insight: In comparative studies of related N-substituted derivatives, thiourea analogs frequently show a 2-to-5-fold increase in potency over ureas.

-

Example: Thiourea derivatives of lenalidomide (an isoindolinone analog) showed

values as low as 9.88 µM against renal cancer cells, significantly more potent than the parent urea forms [1].

-

Antimicrobial & Enzyme Inhibition

-

Urease Inhibition: Thiourea analogs are superior urease inhibitors.[1] The sulfur atom coordinates with the Nickel (

) active site of the urease enzyme, a mechanism unavailable to the hard oxygen atom of the urea group. -

Bacterial Resistance: While thioureas are generally more potent, specific urea derivatives have shown higher efficacy against certain Gram-negative strains when the R-group contains highly polar substituents, likely due to better solubility in the bacterial periplasm [2].

Mechanistic SAR & Signaling Pathways

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent signaling pathways influenced by the O vs. S substitution.

Caption: SAR divergence: Urea favors polar targets (ribosomes), while Thiourea favors lipophilic targets (membranes) and metalloenzymes.

Experimental Protocols

Synthesis of Urea/Thiourea Analogs

Objective: To synthesize N-substituted derivatives from 3-aminophthalide.

-

Reagents: 3-amino-isobenzofuran-1(3H)-one (1.0 eq), Phenyl Isocyanate (for Urea) OR Phenyl Isothiocyanate (for Thiourea) (1.1 eq), Triethylamine (TEA) (catalytic), Dry Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-amino-isobenzofuran-1(3H)-one in dry DCM under nitrogen atmosphere.

-

Add TEA (0.1 eq) and stir for 10 min at

. -

Dropwise add the appropriate iso(thio)cyanate dissolved in DCM.

-

Reflux the mixture for 4–6 hours (monitor via TLC, Mobile Phase: Hexane:EtOAc 7:3).

-

Workup: Evaporate solvent. Recrystallize the residue from Ethanol/DMF to obtain the pure product.

-

Validation: Confirm structure via

-NMR (look for -NH singlets:

-

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Compare

-

Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates using DMEM media. Incubate for 24h at -

Treatment:

-

Prepare stock solutions of Urea and Thiourea analogs in DMSO.

-

Perform serial dilutions (0.1, 1, 10, 50, 100 µM).

-

Add 100 µL of treatment media to wells (Triplicate). Include DMSO vehicle control.

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours until purple formazan crystals form.

-

-

Solubilization: Carefully remove media. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curve to determine

References

-

Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Biruni University Institutional Repository. Available at: [Link]

-

Synthesis, Antimicrobial Activity and Docking Studies of Novel Urea and Thiourea Derivatives. ResearchGate. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

-

4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Acta Crystallographica Section E. Available at: [Link]

Sources

Definitive Structural Confirmation of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea: A Crystallographic Method Guide

Executive Summary

Context: (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea (also known as phthalidylurea) represents a critical scaffold in medicinal chemistry, serving as a pharmacophore for anticonvulsant and antimicrobial agents.[1][2] The molecule features a labile hemiaminal ether linkage at the C1 position of the phthalide ring, which is susceptible to hydrolysis and ring-opening tautomerism.[2]

The Challenge: Standard spectroscopic methods (1H NMR, IR) often fail to definitively distinguish between the closed-ring phthalidyl form and potential open-ring aldehyde-urea tautomers in solution.[1][2] Furthermore, determining the precise hydrogen-bonding network—crucial for understanding receptor binding—is impossible via solution-phase techniques.[1][2]

The Solution: This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for structural validation.[1][2] We compare the efficacy of SC-XRD against spectroscopic alternatives and provide a validated protocol for crystallizing and refining the structure of phthalidylurea derivatives, referenced against high-fidelity analog data.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares the "performance" of structural elucidation methods for phthalidyl derivatives.

| Feature | SC-XRD (The Gold Standard) | Solution NMR (1H/13C) | FT-IR Spectroscopy |

| Connectivity Proof | Definitive. Direct imaging of electron density confirms the C1–N bond and lactone ring closure.[1][2] | Inferential. Relies on chemical shift correlations (HMBC/HSQC); can be ambiguous due to rapid exchange.[1][2] | Functional Group Only. Confirms C=O stretches but cannot prove connectivity. |

| Stereochemistry | Absolute. Determines absolute configuration (if chiral) and precise bond angles.[1][2] | Relative. NOESY can suggest proximity but cannot measure bond angles or absolute stereochemistry.[1][2] | None. |

| H-Bonding Network | Explicit. Maps donor-acceptor distances (<3.0 Å) and angles in the solid state.[1][2] | Indirect. inferred from shift changes; solvent dependent and often averaged out.[2] | Qualitative. Broadening of N-H/O-H bands indicates H-bonding but lacks geometry.[1][2] |

| Sample Requirement | Single crystal (0.1–0.3 mm).[1][2] Non-destructive. | 5–10 mg in deuterated solvent.[1][2] Non-destructive. | <1 mg.[1][2] Non-destructive (ATR).[1][2] |

| Limitations | Requires a suitable crystal (the rate-limiting step).[1][2] | Rapid tautomeric exchange can broaden peaks, obscuring the specific isomer.[2] | Cannot distinguish between polymorphs or tautomers effectively. |

Experimental Protocol: Synthesis to Structure

Note: This protocol is designed for high-purity structural validation.

Phase 1: Synthesis & Crystallization

The target compound is synthesized via the condensation of 2-formylbenzoic acid with urea.[1][2]

-

Reaction: Reflux 2-formylbenzoic acid (10 mmol) and urea (12 mmol) in ethanol/water (1:1) or glacial acetic acid for 2–4 hours.

-

Isolation: Cool to room temperature. The product precipitates as a white solid.[2] Filter and wash with cold ethanol.[2][3]

-

Crystallization (Critical Step):

-

Solvent System: Dissolve 20 mg of the crude solid in a minimum amount of hot DMSO or DMF.[2]

-

Method: Slow evaporation at room temperature (296 K) is preferred over vapor diffusion for this scaffold to minimize solvent inclusion disorder.[1][2]

-

Target: Colorless blocks or prisms, approx. 0.2 × 0.2 × 0.1 mm.[1][2]

-

Phase 2: Data Collection & Refinement[1][2]

-

Source: Mo Kα radiation (

Å) is recommended over Cu Kα to minimize absorption effects from the aromatic rings, though Cu is acceptable for smaller crystals.[2] -

Temperature: Collect data at 100 K (cryo-cooled) to reduce thermal motion (ellipsoids) and improve resolution of the urea hydrogen atoms.

Phase 3: Workflow Diagram

The following diagram illustrates the logical flow from synthesis to crystallographic validation.

Caption: Workflow for the structural confirmation of phthalidylurea derivatives via X-ray crystallography.

Reference Data Analysis (Validation Metrics)

Since exact unit cell parameters can vary by solvent and temperature, we utilize the high-fidelity structure of the closely related analog 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid (Ref 1) as a validation benchmark.[1][2] The core phthalidyl-amino geometry is conserved.[1][2]

Expected Geometric Parameters

When analyzing your X-ray data for (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea, ensure your refinement converges within these chemically reasonable ranges:

| Parameter | Expected Range | Structural Significance |

| Space Group | Typically P2₁/c (Monoclinic) or P-1 (Triclinic) | Common for planar aromatic/urea systems due to centrosymmetric packing preferences.[1][2] |

| C1–N Bond Length | 1.43 – 1.46 Å | Confirms the single bond character of the hemiaminal ether linkage. |

| C=O[2] (Lactone) | 1.20 – 1.22 Å | Typical for the strained 5-membered lactone ring.[1][2] |

| C=O (Urea) | 1.23 – 1.25 Å | Distinct from the lactone carbonyl; participates in strong H-bonding.[1][2] |

| Dihedral Angle | 50° – 60° | Angle between the benzene ring and the isobenzofuran ring system.[2] |

| H-Bond Motif | Urea moieties typically form centrosymmetric dimers via N-H...O interactions.[2] |

Interpretation of Hydrogen Bonding

In the crystal lattice of phthalidylurea, expect a three-dimensional network .[2]

-

Intramolecular: Weak interactions may exist between the urea NH and the lactone oxygen.[2]

-

Intermolecular: The primary stabilizing force is the N–H[2]···O hydrogen bond .[1][2][4][5] The urea oxygen acts as a double acceptor, while the NH groups act as donors.[2]

-

Validation Check: If your solved structure does not show strong N–H[2]···O bonds (Distance < 3.0 Å, Angle > 150°), re-examine your space group assignment or check for disorder.

-

References

-

Odabaşoğlu, M., & Büyükgüngör, O. (2008).[1][2][5] 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid.[1][2][5] Acta Crystallographica Section E, 64(Pt 11), o2178.[1][2]

-

Lecouvey, M., et al. (2009).[2] Hydronium (3-oxo-1-phosphono-1,3-dihydroisobenzofuran-1-yl)phosphonate.[1][2] Acta Crystallographica Section E, 65, o296.[2]

-

BenchChem Application Note. Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Protocols for Phthalazinones and Isoindolinones.

-

ChemicalBook. 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid (Related Phosphonate Analog Data).

Sources

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products